Cas no 923677-05-8 (2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide)

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is a synthetic thiazolidinedione derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the benzyl-substituted thiazolidinedione core and the 2-methylphenylacetamide moiety, suggest utility as a scaffold for developing biologically active compounds. The compound may exhibit modulatory effects on enzymatic or receptor targets due to its heterocyclic framework, which is commonly associated with anti-inflammatory, antidiabetic, or antimicrobial properties. Its well-defined molecular structure allows for precise derivatization, making it a valuable intermediate in drug discovery. The product is characterized by high purity and stability, ensuring reproducibility in research applications. Further studies are required to fully elucidate its pharmacological profile.
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide structure
923677-05-8 structure
Product name:2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
CAS No:923677-05-8
MF:C19H18N2O3S
MW:354.422823429108
CID:5802229
PubChem ID:16643970

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • F3261-0064
    • AT-057/43468571
    • AKOS016324153
    • 923677-05-8
    • AKOS002307778
    • 2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(o-tolyl)acetamide
    • 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
    • Inchi: 1S/C19H18N2O3S/c1-13-7-5-6-10-15(13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,20,22)
    • InChI Key: BQGOKCINFMFZKL-UHFFFAOYSA-N
    • SMILES: S1C(N(CC2C=CC=CC=2)C(C1CC(NC1C=CC=CC=1C)=O)=O)=O

Computed Properties

  • Exact Mass: 354.10381361g/mol
  • Monoisotopic Mass: 354.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 91.8Ų

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3261-0064-10μmol
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3261-0064-4mg
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3261-0064-2μmol
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3261-0064-3mg
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3261-0064-15mg
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3261-0064-2mg
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3261-0064-20mg
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3261-0064-5μmol
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3261-0064-5mg
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3261-0064-1mg
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
923677-05-8 90%+
1mg
$54.0 2023-04-26

Additional information on 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide

Research Brief on 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide (CAS: 923677-05-8)

The compound 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide (CAS: 923677-05-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights. The compound belongs to the thiazolidinedione class, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic effects.

Recent studies have explored the synthetic pathways for 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide, highlighting its efficient production through multi-step organic reactions. Key steps include the condensation of benzyl isothiocyanate with ethyl 2-chloroacetate, followed by cyclization and subsequent amidation with 2-methylaniline. The compound's structural features, such as the thiazolidinedione core and the N-(2-methylphenyl)acetamide moiety, are critical for its bioactivity, as demonstrated by structure-activity relationship (SAR) studies.

In vitro and in vivo investigations have revealed promising anticancer properties of this compound. For instance, it has shown potent inhibitory effects on the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, accompanied by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). Additionally, it has been reported to inhibit key signaling pathways such as PI3K/Akt and NF-κB, which are often dysregulated in cancer.

Beyond its anticancer potential, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has also exhibited anti-inflammatory activity. In murine models of inflammation, the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppressed the activation of macrophages. These effects are attributed to its ability to modulate the NLRP3 inflammasome and inhibit the phosphorylation of MAP kinases. Such findings position this compound as a candidate for further development in inflammatory disorders.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide. Recent pharmacokinetic studies indicate moderate oral bioavailability and rapid metabolism, necessitating structural modifications to enhance its drug-like properties. Researchers are exploring prodrug strategies and nanoformulations to improve solubility and stability, which could facilitate its transition to clinical trials.

In conclusion, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide (CAS: 923677-05-8) represents a versatile scaffold with significant therapeutic potential. Its dual anticancer and anti-inflammatory activities, coupled with ongoing efforts to address pharmacokinetic limitations, make it a compelling subject for future research. Further studies are warranted to elucidate its full mechanistic profile and evaluate its efficacy in more complex disease models.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent